molecular formula C11H16N2S B3200003 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine CAS No. 1017250-66-6

4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine

Cat. No.: B3200003
CAS No.: 1017250-66-6
M. Wt: 208.33 g/mol
InChI Key: INHBPGNNOVNCQK-UHFFFAOYSA-N
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Description

4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiazole core conjugated with a piperidine moiety. Its molecular formula is C11H16N2S, with a molecular weight of 208.33 g/mol (base form). The compound is frequently synthesized as hydrochloride or dihydrochloride salts for enhanced stability and solubility, as evidenced by Enamine Ltd’s catalog entries (e.g., C11H17ClN2S, MW 244.79; dihydrochloride form C11H18Cl2N2S, MW 281.25) .

This compound is cataloged as a building block in medicinal chemistry for synthesizing small-molecule libraries, particularly in kinase inhibitor and central nervous system (CNS) drug development .

Properties

IUPAC Name

2-piperidin-4-yl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-2-9-10(3-1)14-11(13-9)8-4-6-12-7-5-8/h8,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHBPGNNOVNCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with a thiazole precursor in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Protonation and Salt Formation

The piperidine nitrogen exhibits basic character (predicted pKa ~9.84) , enabling protonation under acidic conditions. This forms stable salts, as demonstrated by its dihydrochloride derivative (CAS 3026715-49-8) .
Example Reaction:

C11H16N2S+2HClC11H18N2SCl2\text{C}_{11}\text{H}_{16}\text{N}_2\text{S}+2\text{HCl}\rightarrow \text{C}_{11}\text{H}_{18}\text{N}_2\text{SCl}_2

Applications: Salt forms enhance solubility for pharmacological studies .

Alkylation and Acylation Reactions

The secondary amine in the piperidine ring undergoes nucleophilic substitution with alkyl halides or acylating agents. Similar piperidine derivatives have been functionalized via:

  • Alkylation: Reaction with methyl iodide or benzyl chlorides to form N-alkylated derivatives .

  • Acylation: Treatment with acetic anhydride or sulfonyl chlorides yields amides or sulfonamides.

Hypothetical Reaction with Acetyl Chloride:

C11H16N2S+CH3COClC13H18N2OS+HCl\text{C}_{11}\text{H}_{16}\text{N}_2\text{S}+\text{CH}_3\text{COCl}\rightarrow \text{C}_{13}\text{H}_{18}\text{N}_2\text{OS}+\text{HCl}

Electrophilic Aromatic Substitution

The thiazole ring may undergo electrophilic substitution at the 5-position due to electron donation from the sulfur atom. Potential reactions include:

  • Nitration: Requires harsh conditions (e.g., HNO₃/H₂SO₄).

  • Halogenation: Bromination or chlorination using reagents like NBS or Cl₂/FeCl₃ .

Cyclization and Ring-Opening Reactions

Under acidic or basic conditions, the thiazole ring could participate in cyclization or ring-opening. For example:

  • Base-Induced Ring-Opening: Cleavage of the thiazole ring to form thiol intermediates, as seen in related 1,3-thiazole derivatives .

  • Cycloaddition: Potential [4+2] Diels-Alder reactions with dienophiles, though experimental data is limited.

Coordination Chemistry

The sulfur atom in the thiazole ring can act as a ligand for metal ions. Structural analogs have shown:

  • Complexation with Transition Metals: Formation of Cu(II) or Fe(III) complexes, enhancing catalytic or biological activity.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Products Key Features
ProtonationHCl, H₂SO₄Dihydrochloride salts Enhanced solubility
AlkylationAlkyl halides, K₂CO₃N-Alkylated piperidines Increased lipophilicity
AcylationAcetyl chloride, DCMAmides/SulfonamidesImproved metabolic stability
Electrophilic SubstitutionBr₂/FeCl₃, HNO₃/H₂SO₄Halogenated/Nitro derivatives Altered electronic properties

Biological Activity Modulation

Functionalization of 4-{4H,5H,6H-cyclopenta[d] thiazol-2-yl}piperidine alters bioactivity:

  • Antimicrobial Effects: Alkylated derivatives show enhanced activity against Gram-positive bacteria.

  • CNS Targeting: Acylated forms exhibit affinity for neurological receptors (e.g., serotonin transporters) .

This compound’s versatility in reactions underscores its potential in medicinal chemistry and materials science. Further experimental validation is needed to explore unconfirmed pathways like cycloadditions or metal coordination.

Scientific Research Applications

4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Salt Form Key Applications Source
4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine hydrochloride C11H17ClN2S 244.79 Hydrochloride Building block for kinase inhibitors; solubility enhancement Enamine Ltd
This compound dihydrochloride C11H18Cl2N2S 281.25 Dihydrochloride High-purity intermediates for CNS-targeted drugs Enamine Ltd
4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide C6H9BrN2S 221.12 Hydrobromide Precursor for boron-containing analogs (e.g., pinacol boronate esters) Combi-Blocks
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one C8H9NOS 167.23 None (neutral) Electrophilic intermediate for cross-coupling reactions American Elements
2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine C8H11N2S 167.25 None (neutral) Primary amine for functionalization (e.g., amide bond formation) CymitQuimica

Structural and Functional Differences

Core Modifications :

  • The parent compound’s piperidine group distinguishes it from analogs like 4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide , which lacks the piperidine ring but retains the thiazole-cyclopentane core. This modification reduces basicity but increases versatility in boron-based chemistry .
  • 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one introduces a ketone group, enabling nucleophilic addition reactions, unlike the parent compound’s amine-functionalized piperidine .

Salt Forms and Solubility: Hydrochloride and dihydrochloride salts of the parent compound exhibit superior aqueous solubility compared to neutral analogs like the ethanone or ethanamine derivatives, making them preferable for in vitro assays .

Synthetic Utility :

  • The ethanamine derivative (2-{...}ethan-1-amine ) provides a primary amine handle for conjugation, whereas the parent compound’s piperidine nitrogen is sterically hindered, limiting its reactivity in certain coupling reactions .

Biological Activity

The compound 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine (CAS No. 1017250-66-6) is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial, antiviral, and enzyme inhibitory effects.

  • Molecular Formula : C11H16N2S
  • Molecular Weight : 208.32 g/mol
  • Structural Characteristics : The compound features a cyclopenta[d][1,3]thiazole moiety fused to a piperidine ring, which is significant for its biological interactions.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of piperidine derivatives, including those containing the cyclopenta[d][1,3]thiazole structure. For instance:

  • A study found that derivatives with similar structures exhibited significant antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against standard strains of M. tuberculosis .
  • The compound's structure suggests potential efficacy against resistant bacterial strains due to its unique binding interactions.

Antiviral Activity

Research into piperidine derivatives has also indicated potential antiviral properties:

  • In a study focusing on HIV-1 inhibitors, certain piperidine derivatives demonstrated IC₅₀ values comparable to established antiviral agents . Although specific data for this compound is limited, its structural analogs suggest a promising avenue for antiviral activity.

Enzyme Inhibition

The compound's ability to inhibit enzymes is another area of interest:

  • Piperidine derivatives are known to act as acetylcholinesterase (AChE) inhibitors. A study reported that related compounds exhibited IC₅₀ values in the low micromolar range for AChE inhibition . This suggests that this compound could similarly affect cholinergic signaling pathways.

Case Studies and Research Findings

Study Activity Evaluated Findings
AntibacterialCompounds with similar structures showed MIC values of 2–4 µg/mL against standard strains.
AntituberculosisSignificant activity against resistant M. tuberculosis strains was noted.
AntiviralSome piperidine derivatives showed IC₅₀ values comparable to known HIV inhibitors.
Enzyme InhibitionRelated compounds exhibited low micromolar IC₅₀ values for AChE inhibition.

The biological activity of this compound likely involves interactions with specific molecular targets:

  • The cyclopenta[d][1,3]thiazole ring may facilitate binding to various biological receptors or enzymes due to its unique electronic and steric properties.
  • The piperidine moiety contributes to the overall pharmacological profile by enhancing solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via cyclocondensation reactions involving cyclopenta-thiazole precursors and piperidine derivatives. For example, Enamine Ltd. reports its synthesis as a dihydrochloride salt (CAS EN300-46829446) with a molecular weight of 244.79 . Key steps include refluxing in 1,4-dioxane with catalytic piperidine, followed by acidified ice/water quenching to precipitate the product. Yield optimization requires precise stoichiometry of aldehydes and thioglycolic acid derivatives, as seen in analogous thiazole syntheses .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazole-piperidine scaffold. High-Performance Liquid Chromatography (HPLC) ensures purity (>95% per Enamine Ltd. reports) . Mass spectrometry (MS) validates molecular weight (e.g., 244.79 for the hydrochloride salt). X-ray crystallography using SHELX software can resolve ambiguous stereochemistry, though this remains underexplored for this specific compound .

Q. What preliminary biological activities have been reported, and how are cytotoxicity assays designed?

  • Answer : While direct data on this compound is limited, structurally related thiazole-piperidine hybrids show cytotoxic activity against cancer cell lines (e.g., MCF-7, HEPG-2). Assays follow SRB (sulforhodamine B) protocols: cells are cultured in RPMI-1640 medium with 5% FBS, exposed to test compounds (0.01–100 µM), and viability measured after 48–72 hours . Normal fibroblast controls (e.g., WI-38) are critical to assess selectivity .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve regioselectivity and reduce byproducts in cyclopenta-thiazole formation?

  • Answer : Computational modeling (e.g., DFT studies) predicts reaction pathways, while solvent screening (e.g., glacial acetic acid vs. benzene) impacts regioselectivity. For example, potassium carbonate in benzene improves yields (72%) compared to sodium acetate in acetic acid (70%) in analogous thiazole syntheses . Microwave-assisted synthesis or flow chemistry may reduce reaction times and byproducts .

Q. What mechanistic insights explain contradictions in bioactivity across similar compounds?

  • Answer : Bioactivity discrepancies often arise from subtle structural variations. For instance, substituents on the piperidine ring (e.g., trifluoromethyl groups) enhance lipophilicity and target binding, while electron-withdrawing groups (e.g., nitro) may reduce metabolic stability. Molecular docking studies with targets like tubulin or kinase enzymes can rationalize these differences .

Q. How can computational tools predict the compound’s pharmacokinetic properties and target interactions?

  • Answer : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets, such as the ATP-binding pocket of kinases. For example, piperidine-thiazole hybrids show affinity for EGFR and VEGFR-2 in silico .

Q. What strategies resolve crystallographic ambiguities in the compound’s solid-state structure?

  • Answer : High-resolution X-ray diffraction (HR-XRD) with SHELXL refinement is preferred. Twinning or low-resolution data may require synchrotron radiation. For challenging cases, complement with solid-state NMR or electron diffraction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine
Reactant of Route 2
4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine

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